thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
Overview
Description
Thienopyrimidine derivatives, including thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione, hold a unique place in medicinal chemistry as they are structural analogs of purines . They have various biological activities and are widely represented in medicinal chemistry . Thieno[2,3-d]pyrimidine derivatives and thieno[3,2-d]pyrimidine derivatives have shown excellent antineoplastic activity against prostate cancer (PC3) with IC 50 values in the submicromolar values from 0.1 to 0.79 µM .
Synthesis Analysis
Thienopyrimidine derivatives are synthesized from available starting materials according to convenient synthetic procedures using a one-pot solvent-free reaction . A series of novel 2,4-diamino-thieno pyrimidine derivatives were designed and synthesized, and their structure confirmed by 1 H NMR, 13 C NMR, and HR-MS .Molecular Structure Analysis
Thienopyrimidine derivatives are structural analogs of purines . The structural and isoelectronic characteristics of thienopyrimidine-containing compounds are similar to those of purine .Chemical Reactions Analysis
Thienopyrimidine derivatives are synthesized via different methods . For instance, a green approach to the synthesis of this pharmacologically important class of compounds via a catalytic four-component reaction using a ketone, ethyl cyanoacetate, S 8, and formamide has been reported .Scientific Research Applications
Synthesis and Structure-Activity Relationships
- Thieno[2,3-d]pyrimidine-2,4-diones are investigated for their role as human GnRH receptor antagonists, useful in treating reproductive diseases. Key features like the 2-(2-pyridyl)ethyl group and hydrophobic substituents on the core structure enhance receptor binding activity (Guo et al., 2003).
Fluorescent Nucleobase Analogues
- Thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione serves as a core heterocycle in designing fluorescent nucleoside analogues, useful in biochemical and medical research. It is converted into emissive pyrimidine and purine nucleoside analogues through N-glycosylation and C-glycosidation (Tor et al., 2007).
Immunomodulators
- A series of 3-mercaptoalkylthieno[2,3-d]pyrimidine-2,4(1H,3H)-diones exhibit immunostimulating activities, potentially useful in medical therapies (Gütschow et al., 1995).
Nucleoside Analogues
- 1-(β-D-ribofuranosyl)thieno[3,2-d]pyrimidine-2,4-dione, a uridine analogue, and its derivatives have potential applications in nucleoside research and drug development (Fossey et al., 1993).
Analgesic and Anti-inflammatory Activities
- Thieno[1,3-d]pyrimidine-2,4(1H,3H)-diones, investigated for analgesic and anti-inflammatory properties, show promise as therapeutic agents without ulcerogenic activity (Romeo et al., 1998).
Bioactivity of Derivatives
- Synthesis of various thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives highlights their potential in biological and pharmacological applications, such as enzyme inhibition and antibacterial properties (Hirota et al., 1990).
Anticancer and Antibacterial Properties
- Thieno[3,2-d]pyrimidine derivatives, including Schiff base ligand and its La and Gd complexes, exhibit significant anticancer activity against human epithelial colorectal adenocarcinoma cells and antibacterial activity (Aly et al., 2018).
Synthetic Applications
- Various synthetic routes to thieno[3,2-d]pyrimidine nucleosides and their derivatives open avenues for research in bioactive compounds and potential drug development (Fossey et al., 1995).
Biological Importance
- A comprehensive review of thieno[3,2-d]pyrimidines highlights their biological importance in various pharmaceutical applications, emphasizing their role in drug discovery for diseases like cancer, infectious diseases, and diabetes (Islam & Quadery, 2021).
Herbicide Research
- Thieno[2,3-d]pyrimidine-2,4-dione-based compounds are investigated as protoporphyrinogen IX oxidase inhibitors, showing potential as effective herbicides with wide weed control spectrum and safety on certain crops (Wang et al., 2021).
Antibacterial Synthesis
- Substituted thieno[2,3-d]pyrimidines are synthesized and evaluated for their antibacterial properties, adding to the scope of their applications in medical research (More et al., 2013).
Safety And Hazards
Future Directions
Thienopyrimidine derivatives continue to attract great interest due to their wide variety of interesting biological activities . They are frequently used chemical scaffolds in drug development . The patterns of structure–activity that are important for further optimization of the structure and the creation of more selective and active anticancer agents have been proposed .
properties
IUPAC Name |
1H-thieno[3,2-d]pyrimidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2O2S/c9-5-4-3(1-2-11-4)7-6(10)8-5/h1-2H,(H2,7,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAFVXBQPQCSSLI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=C1NC(=O)NC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90427606 | |
Record name | Thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90427606 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione | |
CAS RN |
16233-51-5 | |
Record name | Thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90427606 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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